molecular formula C11H17NO B13210766 (4,6-Diethyl-2-methylpyridin-3-yl)methanol

(4,6-Diethyl-2-methylpyridin-3-yl)methanol

Cat. No.: B13210766
M. Wt: 179.26 g/mol
InChI Key: WRLNUAGCSDMKBQ-UHFFFAOYSA-N
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Description

(4,6-Diethyl-2-methylpyridin-3-yl)methanol is a chemical compound with the molecular formula C11H17NO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Diethyl-2-methylpyridin-3-yl)methanol typically involves the alkylation of pyridine derivatives. One common method is the reaction of 4,6-diethyl-2-methylpyridine with formaldehyde in the presence of a reducing agent to yield the desired methanol derivative. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4,6-Diethyl-2-methylpyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 4,6-diethyl-2-methylpyridine-3-carboxylic acid.

    Reduction: Formation of 4,6-diethyl-2-methylpyridine.

    Substitution: Formation of 4,6-diethyl-2-methylpyridine-3-yl halides or amines.

Scientific Research Applications

(4,6-Diethyl-2-methylpyridin-3-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4,6-Diethyl-2-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    (4,6-Dimethylpyrimidin-2-yl)methanol: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    (4,6-Diethyl-2-methylpyridine):

Uniqueness

(4,6-Diethyl-2-methylpyridin-3-yl)methanol is unique due to the presence of both ethyl and methyl groups on the pyridine ring, as well as the hydroxyl group at the 3-position. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(4,6-diethyl-2-methylpyridin-3-yl)methanol

InChI

InChI=1S/C11H17NO/c1-4-9-6-10(5-2)12-8(3)11(9)7-13/h6,13H,4-5,7H2,1-3H3

InChI Key

WRLNUAGCSDMKBQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=C1CO)C)CC

Origin of Product

United States

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